5-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
Cat. No.: VC14977738
Molecular Formula: C23H21Cl2NO6
Molecular Weight: 478.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21Cl2NO6 |
|---|---|
| Molecular Weight | 478.3 g/mol |
| IUPAC Name | (4E)-5-(3,4-dichlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C23H21Cl2NO6/c1-30-8-2-7-26-20(13-3-5-15(24)16(25)11-13)19(22(28)23(26)29)21(27)14-4-6-17-18(12-14)32-10-9-31-17/h3-6,11-12,20,27H,2,7-10H2,1H3/b21-19+ |
| Standard InChI Key | AGPRILPEZTYHRZ-XUTLUUPISA-N |
| Isomeric SMILES | COCCCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC(=C(C=C4)Cl)Cl |
| Canonical SMILES | COCCCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC(=C(C=C4)Cl)Cl |
Introduction
Structural and Functional Analysis
Core Framework and Substituent Roles
The compound’s architecture comprises three primary components:
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Pyrrolone Core: The 2,5-dihydro-1H-pyrrol-2-one ring provides a lactam structure, enabling hydrogen bonding and participation in cycloaddition reactions .
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3,4-Dichlorophenyl Group: Positioned at C5, this electron-withdrawing substituent enhances electrophilic aromatic substitution reactivity and may influence target binding affinity .
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2,3-Dihydro-1,4-Benzodioxine-6-Carbonyl: The benzodioxine moiety introduces rigidity and oxygen-rich electron density, potentially modulating interactions with biological targets such as enzymes or receptors .
Table 1: Key Functional Groups and Their Properties
Synthetic Strategies and Reactivity
Hypothesized Synthesis Pathways
While no explicit synthesis for this compound is documented, analogous dihydro-pyrrol-2-one derivatives are synthesized via multicomponent reactions. A plausible route involves:
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Formation of the Pyrrolone Core: Condensation of a β-ketoamide with an aldehyde, catalyzed by trifluoroacetic acid, as demonstrated in related systems .
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Introduction of the Dichlorophenyl Group: Electrophilic aromatic substitution or Ullmann-type coupling to attach the chlorinated aryl moiety.
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Benzodioxine Incorporation: Acylation using 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride under Schotten-Baumann conditions .
Chemical Reactivity
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Hydroxyl Group: Susceptible to oxidation, forming a ketone, or participating in glycosylation reactions .
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Carbonyl Group: Engages in nucleophilic additions (e.g., Grignard reagents) or acts as a Michael acceptor .
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Dichlorophenyl Ring: Undergoes Suzuki-Miyaura cross-coupling for diversification .
Anticancer Applications
The dichlorophenyl and benzodioxine groups are associated with pro-apoptotic effects in MCF7 breast cancer cells when combined with chemotherapeutics like doxorubicin . Synergistic cytotoxicity may arise from dual targeting of carbonic anhydrases and DNA topoisomerases.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR:
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13C NMR:
Infrared Spectroscopy (IR)
Comparative Analysis with Structural Analogues
Table 3: Key Analogues and Their Activities
The target compound’s lack of sulfonamides may reduce hCA affinity but improve blood-brain barrier penetration due to the methoxypropyl chain .
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